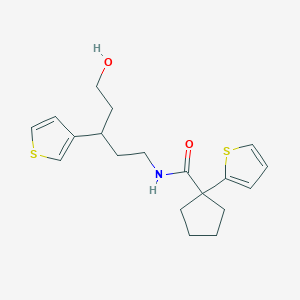

![molecular formula C18H19N3O B2766042 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-08-9](/img/structure/B2766042.png)

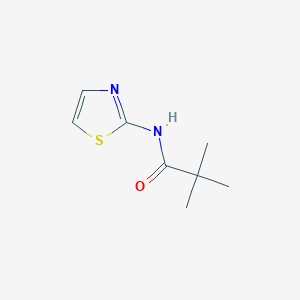

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

カタログ番号 B2766042

CAS番号:

868978-08-9

分子量: 293.37

InChIキー: QZPKRSOCWYTLQM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of this compound involves several steps. 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, the structures of which were established on the basis of X-ray structural analysis, reacted with sodium methoxide, leading to the formation of 2-methylimidazo .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The structure was confirmed by X-ray structural analysis .Chemical Reactions Analysis

2-Methylimidazo further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo . This reaction was monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 233–234°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Heterocyclic Synthesis and Functional Studies

- Research into heterocyclic compounds like "4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide" often focuses on their potential as key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, studies have synthesized and evaluated derivatives of similar structures for their selectivity and potency as receptor antagonists, showcasing their relevance in drug discovery and development (Zhou et al., 2012).

Antiviral and Anticancer Properties

- Some derivatives have been investigated for their remarkable anti-avian influenza virus activity, demonstrating a new route to the synthesis of novel benzamide-based compounds with significant antiviral activities (Hebishy et al., 2020). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the versatility of these compounds in medicinal chemistry applications (Rahmouni et al., 2016).

Synthesis Methodologies

- The synthesis and biological evaluation of related substances often involve exploring novel synthetic routes and methodologies, such as solvent-free microwave-assisted synthesis, which offers advantages in terms of efficiency, environmental impact, and yield (Bhoi et al., 2016). This research underscores the ongoing interest in developing more sustainable and effective approaches to drug synthesis.

Mechanisms of Action and Biological Evaluation

- The discovery and evaluation of compounds with similar structures often focus on their mechanisms of action, especially in relation to histone deacetylase inhibition, which is a promising avenue for cancer treatment. MGCD0103, for example, is an orally active histone deacetylase inhibitor that has shown significant antitumor activity and has entered clinical trials, highlighting the potential of such compounds in therapeutic applications (Zhou et al., 2008).

作用機序

将来の方向性

特性

IUPAC Name |

4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13-3-5-15(6-4-13)18(22)19-9-7-16-12-21-10-8-14(2)11-17(21)20-16/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKRSOCWYTLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)

![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)

![4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2765970.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)